P-Aminophenyl-1-thio-beta-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

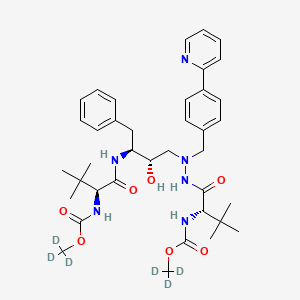

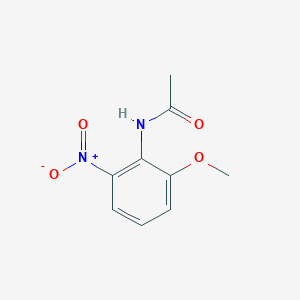

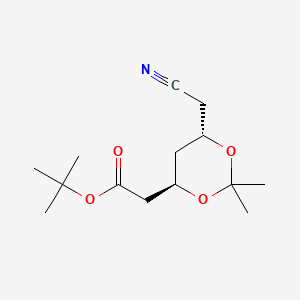

P-Aminophenyl-1-thio-beta-D-glucopyranoside (PATG) is a compound that has been widely studied in the scientific community due to its potential to be used as a therapeutic agent. PATG is a sugar-based molecule that has been found to have a variety of beneficial effects on the body, including anti-inflammatory, antioxidant, and antifungal properties. PATG has also been found to have potential applications in the fields of drug delivery and cancer therapy.

Scientific Research Applications

- Example : It has been employed for the purification of Bacillus circulans sp. alkalophilus β-galactosidase (Bca-b-gal) .

- Example : Researchers have derivatized agarose with p-Aminophenyl 1-thio-β-D-glucopyranoside to purify P. haloplanktis β-galactosidase .

Affinity Chromatography and Enzyme Purification

Derivatization of Agarose for Affinity Matrix Preparation

Structural Studies and Aggregation Preferences

Mechanism of Action

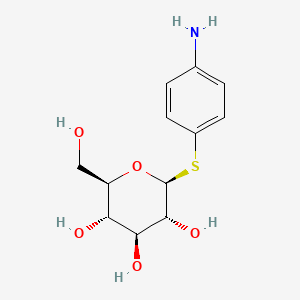

Target of Action

P-Aminophenyl-1-thio-beta-D-glucopyranoside (PAPG) primarily targets β-galactosidase (β-Glu) enzymes . These enzymes are widely distributed in mammalian tissues, body fluids, and microbiota . They play a crucial role in the hydrolysis of β-D-galactosides into monosaccharides .

Mode of Action

PAPG acts as a substrate for β-Glu enzymes . It undergoes enzymatic hydrolysis, leading to the formation of an electroactive product . This interaction results in the conversion of PAPG into its aglycone form, which can be detected electrochemically .

Biochemical Pathways

The primary biochemical pathway affected by PAPG is the β-galactosidase-dependent pathway . The hydrolysis of PAPG by β-Glu enzymes leads to the production of glucuronic acid and aglycone . This process is crucial in various physiological reactions, including the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .

Pharmacokinetics

Given its use as a substrate for β-glu enzymes, it can be inferred that papg is likely to be metabolized and excreted following enzymatic hydrolysis .

Result of Action

The enzymatic hydrolysis of PAPG by β-Glu enzymes leads to the formation of an electroactive product . This product can be detected and quantified, making PAPG a useful tool in β-Glu-dependent assay systems . Moreover, PAPG can be used to create affinity matrices for the capture or purification of β-Glu enzymes .

Action Environment

The action, efficacy, and stability of PAPG can be influenced by various environmental factors. For instance, the activity of β-Glu enzymes, which are the primary targets of PAPG, can vary depending on factors such as pH, temperature, and the presence of other substances . .

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNVFDDRUPMRPU-ZIQFBCGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

P-Aminophenyl-1-thio-beta-D-glucopyranoside | |

Q & A

Q1: What is significant about the synthesis method described in the paper for p-aminophenyl-1-thio-beta-D-glucopyranoside?

A1: The paper presents an improved method for synthesizing p-aminophenyl 1-thio-beta-D-glycosides, including p-aminophenyl-1-thio-beta-D-glucopyranoside. The key improvement lies in using sodium methoxide during the condensation reaction of acetylglycosyl bromides with p-aminobenzenethiol []. This modification likely enhances the reaction yield and purity of the final product.

Q2: Besides p-aminophenyl-1-thio-beta-D-glucopyranoside, what other compounds were synthesized using this improved method?

A2: The researchers successfully synthesized several p-aminophenyl 1-thio-beta-D-glycosides using this method. These include p-aminophenyl 1-thio-beta-D-galactopyranoside, p-aminophenyl 1-thio-beta-D-xylopyranoside, and 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranoside []. This demonstrates the versatility of the method for synthesizing a range of similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B570373.png)

![2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B570376.png)